molecular formula C16H17ClN2O2S B252353 N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide

Cat. No. B252353
M. Wt: 336.8 g/mol
InChI Key: RMTCLWSABFDBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first developed in the 1980s. It is a potent agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a recreational drug.

Mechanism of Action

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide is a potent agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. When N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide binds to CB1 receptors, it activates a signaling pathway that leads to a variety of physiological effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects:
N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide has a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its euphoric effects. It also has anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide has several advantages and limitations for use in lab experiments. Its potency and selectivity for CB1 receptors make it a useful tool for studying the endocannabinoid system. However, its high affinity for CB1 receptors may also make it difficult to distinguish between CB1-mediated effects and off-target effects.

Future Directions

There are several potential future directions for research on N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide. One area of interest is its potential as a treatment for addiction. N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and it may be useful in the treatment of opioid addiction. Another area of interest is its potential as a treatment for inflammatory diseases. N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide has anti-inflammatory effects, and it may be useful in the treatment of conditions such as multiple sclerosis and rheumatoid arthritis. Finally, there is ongoing research into the structure-activity relationships of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide and related compounds, which may lead to the development of novel therapeutic agents.

Synthesis Methods

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3-(dimethylamino)propylamine to form 4-chlorobenzoyl-3-(dimethylamino)propylamine. This intermediate can then be reacted with thiophene-2-carboxylic acid to form N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide.

Scientific Research Applications

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)thiophene-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been investigated for its potential as a treatment for anxiety, depression, and addiction.

properties

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

N-[3-[[2-(4-chlorophenyl)acetyl]amino]propyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H17ClN2O2S/c17-13-6-4-12(5-7-13)11-15(20)18-8-2-9-19-16(21)14-3-1-10-22-14/h1,3-7,10H,2,8-9,11H2,(H,18,20)(H,19,21)

InChI Key

RMTCLWSABFDBOL-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NCCCNC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)NCCCNC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.